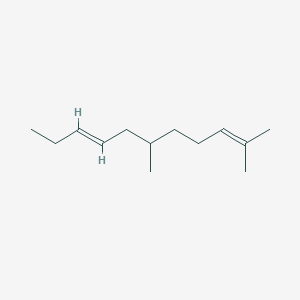![molecular formula C29H34N2 B14602217 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] CAS No. 59854-64-7](/img/structure/B14602217.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core and two 1-(4-butylphenyl)methanimine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] typically involves the condensation of 2-methyl-1,4-phenylenediamine with 4-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Propriétés
Numéro CAS |
59854-64-7 |
|---|---|
Formule moléculaire |
C29H34N2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-N-[4-[(4-butylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C29H34N2/c1-4-6-8-24-10-14-26(15-11-24)21-30-28-18-19-29(23(3)20-28)31-22-27-16-12-25(13-17-27)9-7-5-2/h10-22H,4-9H2,1-3H3 |
Clé InChI |
FJUPQNAOESRBFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)



![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

